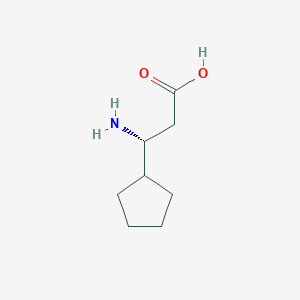
2-(3,5-Dimethylphenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dimethylphenyl)butanoic acid is an organic compound with the molecular formula C12H16O2 It is a derivative of butanoic acid, where the butanoic acid chain is substituted with a 3,5-dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenyl)butanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-dimethylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Dimethylphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of 3,5-dimethylbenzoyl butanoic acid.
Reduction: Formation of 2-(3,5-dimethylphenyl)butanol.
Substitution: Formation of halogenated derivatives such as 2-(3,5-dimethyl-4-bromophenyl)butanoic acid.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dimethylphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3,5-Dimethylphenyl)butanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,5-Dimethylphenyl)propanoic acid
- 2-(3,5-Dimethylphenyl)pentanoic acid
- 2-(3,5-Dimethylphenyl)hexanoic acid
Comparison
Compared to its analogs, 2-(3,5-Dimethylphenyl)butanoic acid exhibits unique properties due to the specific positioning of the dimethylphenyl group and the length of the carbon chain. These structural differences can influence its reactivity, solubility, and biological activity, making it a compound of particular interest for targeted applications.
Eigenschaften
Molekularformel |
C12H16O2 |
|---|---|
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
2-(3,5-dimethylphenyl)butanoic acid |
InChI |
InChI=1S/C12H16O2/c1-4-11(12(13)14)10-6-8(2)5-9(3)7-10/h5-7,11H,4H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
XVFCGVOTVZGMBP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC(=CC(=C1)C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Methyl-[1,2,4]triazolo[1,5-A]pyridine-5-carboxylic acid](/img/structure/B13072600.png)
![tert-butyl 3-[(4-carbamoyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13072601.png)

![7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13072611.png)
![5-Bromo-1-[(thiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072619.png)
![3-Iodo-6-methoxy-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13072626.png)
![2-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13072632.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-(4-methylcyclohexyl)propanoic acid](/img/structure/B13072650.png)



